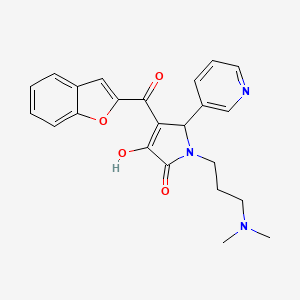
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide, commonly known as DMBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. DMBA belongs to a class of compounds known as pyrrolidines, which have been shown to exhibit antitumor activity in various cancer cell lines.
Mechanism Of Action
DMBA exerts its antitumor activity by inhibiting the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, DMBA prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
DMBA has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and ultimately causing DNA damage and cell death. DMBA has also been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival.
Advantages And Limitations For Lab Experiments
One of the main advantages of DMBA is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. DMBA is a highly reactive compound and can be difficult to handle, requiring specialized equipment and techniques. Additionally, its toxicity and potential side effects must be carefully considered when using it in lab experiments.
Future Directions
There are several directions for future research on DMBA. One area of interest is the development of more efficient and cost-effective synthesis methods for DMBA. Another area of research is the identification of new targets and signaling pathways that are affected by DMBA, which could lead to the development of new cancer therapies. Additionally, more studies are needed to fully understand the potential side effects and toxicity of DMBA, as well as its long-term effects on normal cells.
Synthesis Methods
DMBA can be synthesized using a multistep process that involves the reaction of 2,5-pyrrolidinedione with 2-methoxy-4-methylsulfanylbutylamine in the presence of acetic anhydride. The resulting product is then purified using chromatography techniques to obtain DMBA in its pure form.
Scientific Research Applications
DMBA has been extensively studied for its potential application in cancer research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. DMBA works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in these cells.
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-18-9(5-6-19-2)7-13-10(15)8-14-11(16)3-4-12(14)17/h9H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCZPAMRAAQCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CN1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

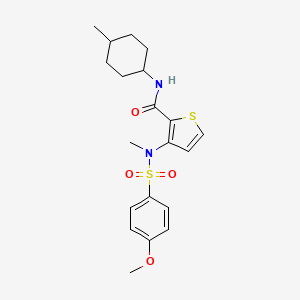
![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)
![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)
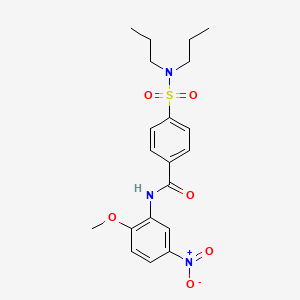

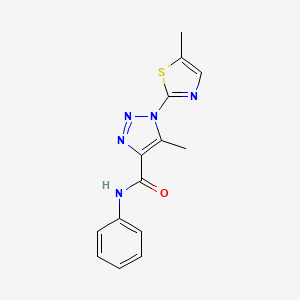
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)
![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)
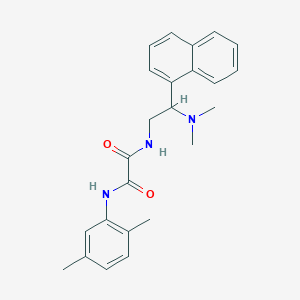
![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)


